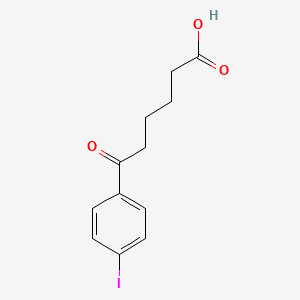

2-(4-Iodobenzoyl)oxazole

Overview

Description

“2-(4-Iodobenzoyl)oxazole” is a heterocyclic compound . The oxazole nucleus is a five-membered ring that contains atoms of nitrogen and oxygen . This compound plays a significant role in medicinal chemistry, with many oxazole derivatives showing favorable biological activities .

Synthesis Analysis

Oxazole derivatives can be synthesized using various methods. One such method involves combining diazoketones with amides in the presence of copper(II) triflate as the catalyst . Another strategy is the van Leusen reaction, based on tosylmethylisocyanides (TosMICs), which is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bond . These interactions make the derivatives exhibit potential application in various fields .Chemical Reactions Analysis

Oxazole derivatives have been found to possess potent anticancer activity by inhibiting novel targets such as STAT3 and G-quadruplex . They also inhibit tubulin protein to induce apoptosis in cancer cells .Scientific Research Applications

Oxazole in Catalytic Reactions

The reactivity of oxazole compounds, including structures like 2-(4-Iodobenzoyl)oxazole, is significant in catalytic reactions. For instance, in gold-catalyzed oxidations, oxazoles have been used for efficient modular synthesis. Luo et al. (2012) explored the use of bidentate ligands to temper the reactivity of α-oxo gold carbenes, leading to improved selectivity in forming the oxazole ring (Luo et al., 2012).

Oxazole in Medicinal Chemistry

Oxazoles are prominent in medicinal chemistry due to their versatile biological activities. Zhang et al. (2018) reviewed the wide range of biological activities of oxazole-based compounds in medicinal drugs, highlighting their potential in treating various diseases (Zhang et al., 2018).

Coordination Chemistry

Oxazolines, closely related to oxazoles, play a role in coordination chemistry, especially in asymmetric syntheses. Gómez et al. (1999) focused on the transition metal coordination chemistry of oxazolines, highlighting their versatility and ease of synthesis (Gómez et al., 1999).

Suzuki Coupling Reactions

The Suzuki coupling reaction, a critical process in organic synthesis, can be facilitated by oxazoles. Ferrer Flegeau et al. (2006) developed a protocol for the functionalization of oxazole positions using this method, demonstrating its effectiveness with various aryl and heteroaryl boronic acids (Ferrer Flegeau et al., 2006).

Tautomerization in Coordination Compounds

Oxazole molecules can undergo tautomerization when coordinated to metal ions. Ruiz and Perandones (2009) explored the transformation of oxazole and thiazole molecules to their carbene tautomers in manganese(i) coordination compounds (Ruiz & Perandones, 2009).

Applications in Antiprotozoal Activity

Some oxazole derivatives exhibit significant antiprotozoal activity. Carballo et al. (2017) synthesized oxazole derivatives and evaluated their in vitro activity against protozoal infections, finding notable efficacy against specific protozoa (Carballo et al., 2017).

Mechanism of Action

Target of Action

2-(4-Iodobenzoyl)oxazole is a derivative of oxazole, a heterocyclic compound . Oxazole derivatives have been found to bind readily with various enzymes and receptors in biological systems through numerous non-covalent interactions . This suggests that the primary targets of this compound could be specific enzymes or receptors within the body.

Mode of Action

Oxazole derivatives are known to interact with their targets via non-covalent interactions . These interactions can lead to changes in the function of the target, potentially altering biochemical pathways and leading to various biological effects.

Biochemical Pathways

Oxazole derivatives have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties . This suggests that this compound could affect multiple biochemical pathways.

Result of Action

Given the broad range of biological activities associated with oxazole derivatives , it can be inferred that the compound could have multiple effects at the molecular and cellular levels.

Safety and Hazards

Oxazole compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard . They are classified as flammable liquids, skin corrosive/irritant, serious eye damage/eye irritant, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Oxazole and its derivatives have been receiving attention from researchers globally, leading them to synthesize diverse oxazole derivatives . The aim is to look for potential oxazole-based medicinal compounds, which are valuable information for drug discovery and synthesis . The important information presented in the research works will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Biochemical Analysis

Biochemical Properties

2-(4-Iodobenzoyl)oxazole plays a crucial role in biochemical reactions, particularly due to its ability to interact with a wide range of enzymes, proteins, and other biomolecules. This compound is known to bind with various receptors and enzymes through non-covalent interactions, which include hydrogen bonding, van der Waals forces, and hydrophobic interactions . These interactions are essential for its biological activity and its potential use in drug discovery and development.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the phosphorylation of key signaling proteins, thereby altering the downstream signaling cascades . Additionally, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of various genes involved in cellular metabolism and homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and receptors is a key aspect of its mechanism of action . These interactions can lead to the inhibition of enzyme activity or the activation of signaling pathways, ultimately resulting in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time frames. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of dosage optimization in the potential therapeutic use of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For example, it has been shown to affect the activity of cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s ability to cross cellular membranes and its affinity for certain tissues are critical factors that influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is an important aspect of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the mitochondria, nucleus, or endoplasmic reticulum, where it can exert its effects on cellular processes . The precise localization of this compound is essential for its role in modulating cellular function and signaling pathways.

properties

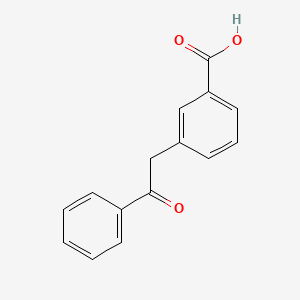

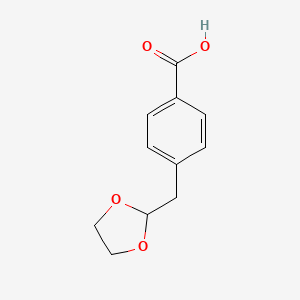

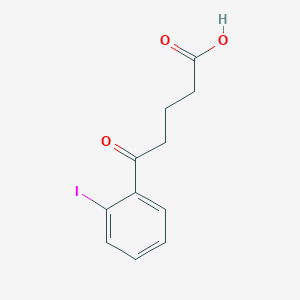

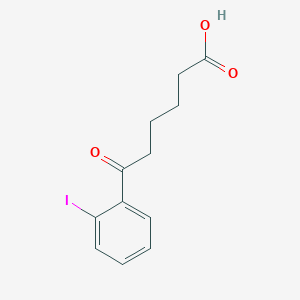

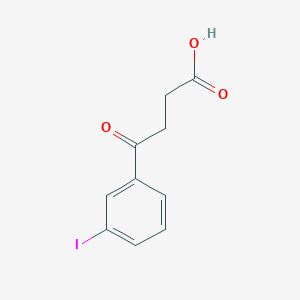

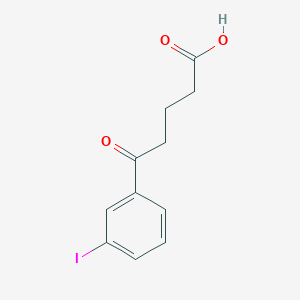

IUPAC Name |

(4-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMFWVQAKMNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642083 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898759-87-0 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.